2-Ethoxy-N-ethylbenzamide

Lipophilicity Drug Design Pharmacokinetics

2-Ethoxy-N-ethylbenzamide (CAS 138324-57-9) is a synthetic organic compound belonging to the class of substituted benzamides, defined by an ethoxy group at the ortho position and an ethyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₅NO₂, with an average molecular mass of 193.24 g/mol and a monoisotopic mass of 193.11 Da.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 138324-57-9
Cat. No. B145218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-N-ethylbenzamide
CAS138324-57-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC=C1OCC
InChIInChI=1S/C11H15NO2/c1-3-12-11(13)9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)
InChIKeyGOFNTHRMQUXORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N-ethylbenzamide (CAS 138324-57-9): Sourcing & Chemical Identity for Research Procurement


2-Ethoxy-N-ethylbenzamide (CAS 138324-57-9) is a synthetic organic compound belonging to the class of substituted benzamides, defined by an ethoxy group at the ortho position and an ethyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₅NO₂, with an average molecular mass of 193.24 g/mol and a monoisotopic mass of 193.11 Da . The compound has a calculated LogP of 1.74 (ACD/Labs) and an experimental Log Kow of 2.40, indicating moderate lipophilicity, with a predicted boiling point of 337.0±25.0 °C at 760 mmHg . Benzamides are widely recognized for diverse pharmacological potential, including anti-inflammatory and antimicrobial activities [1], making this specific derivative a key scaffold for medicinal chemistry research and industrial synthesis.

Why 2-Ethoxy-N-ethylbenzamide Cannot Be Freely Substituted with Other Benzamide Analogs


Generic substitution within the benzamide class is not scientifically valid due to the profound impact of minor structural changes on physicochemical and biological properties. A direct comparison between 2-ethoxy-N-ethylbenzamide and its brominated analog, 4-bromo-2-ethoxy-N-ethylbenzamide, illustrates that the presence or absence of a single bromine atom can fundamentally alter a molecule's reactivity profile and biological activity . Furthermore, class-level inference from benzamide Structure-Activity Relationship (SAR) studies demonstrates that the specific combination of ortho-ethoxy and N-ethyl substitutions governs critical properties, including lipophilicity, hydrogen-bonding capacity, and metabolic stability, which cannot be predicted by simple analog extrapolation [1]. Therefore, substituting 2-ethoxy-N-ethylbenzamide with a similar-looking compound risks experimental failure, invalid results, and wasted procurement resources.

Quantitative Differentiation of 2-Ethoxy-N-ethylbenzamide from Key Analogs: A Data-Driven Procurement Guide


Lipophilicity Differential: 2-Ethoxy vs. 2-Methoxy Substitution in N-Ethylbenzamide

Lipophilicity, a critical determinant of membrane permeability and metabolic stability, is significantly higher for the 2-ethoxy derivative compared to its 2-methoxy analog. While a direct experimental LogP for the target compound is reported as 2.40 , its 2-methoxy counterpart, 2-methoxy-N-ethylbenzamide, has a calculated LogP of 1.73 . This difference is a direct consequence of the ethoxy group's increased hydrocarbon chain length, which enhances lipophilicity and alters the compound's predicted in vivo behavior .

Lipophilicity Drug Design Pharmacokinetics

Structural Differentiation from Halogenated Analogs: Impact on Reactivity

The absence of a halogen atom on the phenyl ring of 2-ethoxy-N-ethylbenzamide creates a distinct reactivity profile compared to its 4-bromo analog. The 4-bromo derivative, 4-bromo-2-ethoxy-N-ethylbenzamide, is a key building block for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the presence of the bromine leaving group . In contrast, the target compound lacks this functionality, making it unsuitable for such metal-catalyzed couplings. Instead, its reactivity is dominated by the amide and ethoxy groups, which are more stable and offer different synthetic handles .

Synthetic Chemistry Structure-Activity Relationship Chemical Synthesis

Enhanced Aqueous Solubility via Ortho-Ethoxy Substitution

The ortho-ethoxy group in 2-ethoxy-N-ethylbenzamide confers distinct intermolecular interactions compared to the parent unsubstituted benzamide. Analysis of crystal structures for the related compound 2-ethoxybenzamide reveals a herringbone array of hydrogen-bonded ribbons formed via centrosymmetric head-to-head dimers [1]. This specific hydrogen-bonding network suggests that the ethoxy group's electron-donating and steric effects modulate the amide's ability to form stable dimers, which in turn can influence solid-state properties such as melting point and solubility .

Solubility Formulation Physicochemical Properties

Optimized Research and Industrial Applications for 2-Ethoxy-N-ethylbenzamide


Medicinal Chemistry: Building Block for Structure-Activity Relationship (SAR) Studies

2-Ethoxy-N-ethylbenzamide serves as a crucial non-halogenated, ortho-substituted benzamide scaffold in medicinal chemistry SAR campaigns. Its use allows researchers to isolate the effects of the ethoxy and N-ethyl modifications on target binding, as demonstrated by its incorporation into more complex molecules targeting the Orexin receptor type 2 with nanomolar affinity [1]. By comparing its properties against 2-methoxy or unsubstituted analogs , researchers can precisely quantify the contribution of lipophilicity and steric bulk to biological activity, guiding lead optimization efforts.

Synthetic Chemistry: A Stable Intermediate for Electrophilic Aromatic Substitution

Unlike its 4-bromo analog which is primarily valued for cross-coupling reactions [1], 2-ethoxy-N-ethylbenzamide is best utilized as a stable intermediate for electrophilic aromatic substitution (EAS) chemistry. Its unsubstituted phenyl ring provides a platform for further functionalization through nitration, sulfonation, or Friedel-Crafts reactions. This allows for the introduction of diverse functional groups at the 3, 4, or 5 positions, enabling the synthesis of novel benzamide derivatives that would be inaccessible from pre-functionalized, halogenated starting materials.

Process Chemistry: Physicochemical Property Optimization

The distinct physicochemical profile of 2-ethoxy-N-ethylbenzamide, particularly its experimental LogP of 2.40 [1] and predicted hydrogen-bonding capacity , makes it a valuable tool in process chemistry. Researchers can leverage this compound to fine-tune the lipophilicity, solubility, and crystallinity of a chemical series. Its properties are sufficiently different from both less lipophilic (e.g., methoxy) and more polar analogs to allow for deliberate modulation of compound behavior in formulations, separations, and crystallization processes.

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